molecular formula C5H9NOS B13256179 3-Amino-4,4-dimethylthietan-2-one

3-Amino-4,4-dimethylthietan-2-one

Cat. No.: B13256179
M. Wt: 131.20 g/mol
InChI Key: JZFGFIVMLZJKFB-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylthietan-2-one is a sulfur-containing heterocyclic compound. It is a derivative of thietan-2-one, characterized by the presence of an amino group at the 3-position and two methyl groups at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4,4-dimethylthietan-2-one can be synthesized from D-penicillamine. The process involves several steps, including the preparation of N-substituted derivatives and subsequent methylation at the 3-position. The best results are achieved by treating the N-(2-hydroxy-1-naphthylmethylene) derivative with iodomethane and sodium hydride in N,N-dimethylformamide .

Industrial Production Methods

These methods include the use of common reagents and solvents, such as iodomethane, sodium hydride, and N,N-dimethylformamide .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethylthietan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methylation: Iodomethane and potassium t-butoxide in tetrahydrofuran.

    Hydrolysis: Boiling water.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-4,4-dimethylthietan-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as selective SHP1 activators with potent cellular efficacy. The activation mechanism is consistent with structure–activity relationship data, demonstrating its potential in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective methylation and hydrolysis reactions, along with its potential as a SHP1 activator, sets it apart from other similar compounds .

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

3-amino-4,4-dimethylthietan-2-one

InChI

InChI=1S/C5H9NOS/c1-5(2)3(6)4(7)8-5/h3H,6H2,1-2H3

InChI Key

JZFGFIVMLZJKFB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)S1)N)C

Origin of Product

United States

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